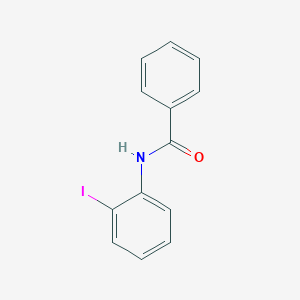

N-(2-Iodophenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

15310-02-8 |

|---|---|

Molecular Formula |

C13H10INO |

Molecular Weight |

323.13 g/mol |

IUPAC Name |

N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H10INO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

JNLAWMGPPJLSMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

Origin of Product |

United States |

Diverse Chemical Transformations and Reactivity Profiles of N 2 Iodophenyl Benzamide

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of the amide and iodo groups in N-(2-Iodophenyl)benzamide makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable nitrogen- and oxygen-containing heterocycles. These reactions typically proceed via the formation of a new carbon-oxygen or carbon-carbon bond, driven by various catalytic systems or specific reagents.

Synthesis of Benzoxazoles via O-Arylation Cyclization

One of the most prominent transformations of this compound is its cyclization to form 2-phenylbenzoxazole (B188899). This reaction, an intramolecular O-arylation, involves the formation of a C(aryl)-O bond between the amide oxygen and the iodinated carbon. This process is a powerful method for constructing the benzoxazole (B165842) core, a key structural motif in many biologically active compounds. The efficiency and selectivity of this cyclization are heavily influenced by the catalytic system employed.

Copper-catalyzed Ullmann-type coupling is a widely used and effective method for the intramolecular O-arylation of this compound to synthesize 2-phenylbenzoxazole. thieme-connect.com These reactions are generally ligand-assisted, with the choice of ligand being crucial for the reaction's success. For instance, ligands such as 1,10-phenanthroline (B135089) and methyl 2-methoxybenzoate (B1232891) have been shown to be effective in promoting the cyclization. rsc.orgscholaris.ca The reaction typically requires a copper(I) or copper(II) salt, a base, and a suitable solvent.

Research has demonstrated that various copper sources, including CuI, CuSO4, Cu(OAc)2, and Cu(OTf)2, can be used, although their effectiveness varies. nih.gov For example, a system using CuI with 1,10-phenanthroline as a ligand and Cs2CO3 as a base in toluene (B28343) has been shown to produce 2-phenylbenzoxazole in high yield. ijcps.org Another efficient system employs a BINAM-copper(II) complex, which facilitates the cyclization under relatively mild conditions. thieme-connect.com The reaction conditions, including the specific copper salt, ligand, base, solvent, and temperature, can be fine-tuned to optimize the yield of the desired benzoxazole product. rsc.org Even less reactive N-(2-chlorophenyl)benzamides can undergo this cyclization, often by adjusting the reaction temperature. rsc.orgresearchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of 2-Phenylbenzoxazole

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | Reflux | 97 | ijcps.org |

| CuI / methyl 2-methoxybenzoate | K3PO4 | DMF | 90 | Good to Excellent | rsc.org |

| BINAM-Cu(OTf)2 | - | - | 82 | - | thieme-connect.com |

| Cu(OTf)2 / DPPAP | - | Water | 110 | 93 (for 4-methoxy substrate) | nih.gov |

| (IPr)CuCl | - | DMF | - | Good to Excellent | researchgate.net |

This table is illustrative and not exhaustive of all published methods.

While copper is more frequently used for this specific transformation, palladium catalysis is a cornerstone of C-O bond formation in organic synthesis. In the context of this compound, palladium-catalyzed intramolecular C-O bond formation can lead to the formation of 2-phenylbenzo[d]oxazole. rsc.org However, the reaction can be sensitive to the specific substrate and reaction conditions. For this compound, palladium catalysis can sometimes result in low yields of the desired benzoxazole, with recovery of the starting material being a significant outcome. rsc.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, is critical in modulating the reactivity and selectivity of the palladium catalyst. vu.nl

The synthesis of benzoxazoles from N-(2-halophenyl)benzamides can also be achieved without the use of transition-metal catalysts. rsc.orgacs.org These methods typically require more forcing conditions, such as higher reaction temperatures and strong bases, to facilitate the direct base-mediated intramolecular C-O coupling. rsc.org While this approach avoids the cost and potential toxicity of metal catalysts, the harsh conditions may not be suitable for substrates with sensitive functional groups.

Formation of 4H-Benzo[d]thieme-connect.comijcps.orgoxazines via Cycloisomerization

This compound itself is not the direct precursor for 4H-benzo[d] thieme-connect.comijcps.orgoxazines via the described cycloisomerization methods. Instead, related compounds, specifically N-(2-alkynyl)aryl benzamides, are used. researchgate.netnih.govacs.org These substrates, upon treatment with a gold(I) catalyst, undergo a chemoselective 6-exo-dig oxygen cyclization to yield 4H-benzo[d] thieme-connect.comijcps.orgoxazines. researchgate.netnih.govacs.org This process highlights how modification of the ortho-substituent (from iodo to alkynyl) on the aniline (B41778) ring dramatically shifts the cyclization pathway from a 5-exo cyclization (forming benzoxazoles) to a 6-exo cyclization, leading to the formation of a six-membered oxazine (B8389632) ring. researchgate.netnih.gov Catalyst-free methods for the synthesis of functionalized 4H-benzo[d] thieme-connect.comijcps.orgoxazines have also been developed, starting from ortho-amide-N-tosylhydrazones. researchgate.net

Samarium(II)-Mediated Spirocyclization to Indolin-2-one and Benzofuran (B130515) Derivatives

A more complex and synthetically powerful transformation of this compound can be achieved using samarium(II) iodide (SmI2). thieme-connect.debasicmedicalkey.com This potent single-electron reductant can initiate a cascade of reactions. The process is believed to start with the reduction of the aryl iodide to an aryl radical. This radical can then undergo a spirocyclization. thieme-connect.de Specifically, the spirocyclization of N-(iodophenyl)benzamides with electron-donating groups on the benzamide (B126) ring can lead to high yields of spirocyclic products. basicmedicalkey.com This samarium(II)-iodide-mediated reaction, often in the presence of hexamethylphosphoric triamide (HMPA), can generate complex spirocycles such as 1'-methylspiro[cyclohexane-1,3'-indoline]-2,5-dien-2'-ones. thieme-connect.debasicmedicalkey.com This method provides a unique entry into complex polycyclic systems that are otherwise difficult to access. arkat-usa.orgnih.govmanchester.ac.uk

Cascade and Multi-Component Reactions

The strategic placement of a reactive C-I bond and an amide functionality in this compound makes it an exceptional substrate for cascade and multi-component reactions. These complex transformations allow for the rapid assembly of intricate molecular architectures from simple precursors in a single operation, which is a key goal in modern organic synthesis.

Palladium-Catalyzed Carbonylative Cascade Reactions

Palladium catalysis, in conjunction with the introduction of carbon monoxide (CO), enables powerful carbonylative cascade reactions with this compound and its derivatives. These reactions facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, leading to the efficient construction of fused heterocyclic systems.

A notable application of this compound derivatives is in the palladium-catalyzed cascade carbonylation reaction for the synthesis of fused isoindolinone derivatives. Specifically, 2-bromo-N-(2-iodophenyl)benzamides have been shown to react with benzylidenecyclopropanes in the presence of a palladium catalyst and carbon monoxide to generate complex tetracyclic isoindolinone structures. nih.govacs.orgacs.org This transformation is remarkable for its efficiency, incorporating two carbonyl groups and forming four carbon-carbon bonds and two carbon-heteroatom bonds in a single synthetic operation. acs.orgacs.org

The reaction proceeds through a sophisticated catalytic cycle. Initially, the more reactive aryl iodide bond undergoes oxidative addition to the palladium(0) catalyst, followed by carbonylation and intramolecular cyclization to form an intermediate. Subsequently, the less reactive aryl bromide part of the molecule engages in a second catalytic cycle, which involves a series of steps including carbonylation and intermolecular insertion of the benzylidenecyclopropane, ultimately leading to the fused isoindolinone product. thieme-connect.com A range of 6/5/6/6 tetracyclic isoindolinone products can be prepared in moderate to good yields with diverse substitution patterns using this methodology. acs.orgacs.org

Detailed below are the general reaction conditions for this transformation:

| Parameter | Condition |

| Substrates | 2-bromo-N-(2-iodophenyl)benzamides, Benzylidenecyclopropanes |

| Catalyst | Palladium source (e.g., Pd(OAc)2) |

| Ligand | Phosphine (B1218219) ligand |

| Carbon Monoxide Source | CO gas |

| Base | Organic or inorganic base |

| Solvent | Aprotic polar solvent (e.g., Toluene) |

| Temperature | Elevated temperatures (e.g., 120 °C) |

In a similar vein, palladium-catalyzed carbonylative Sonogashira/annulation reactions of 2-bromo-N-(2-iodophenyl)benzamides with terminal alkynes have been developed for the synthesis of indolo[1,2-b]isoquinolines. acs.orgresearchgate.net This process efficiently constructs tetracyclic 6/5/6/6 indoline (B122111) skeletons in moderate to good yields from readily available starting materials. acs.org The reaction is a powerful one-step transformation that results in the formation of three new carbon-carbon bonds and one new carbon-nitrogen bond. acs.org

The reaction conditions for this cascade have been optimized, with a typical system employing a palladium catalyst such as Pd₂(dba)₃ with a phosphine ligand like P(4-MeOPh)₃. The presence of a base, such as triethylamine (B128534) (Et₃N), and an additive like lithium chloride (LiCl) in a solvent like toluene at high temperatures is crucial for the success of the reaction. researchgate.net This method provides a novel and efficient route to indolo[1,2-b]isoquinoline derivatives, which are important structural motifs in medicinal chemistry.

A summary of the optimized reaction conditions is presented in the table below:

| Parameter | Condition |

| Substrates | 2-bromo-N-(2-iodophenyl)benzamides, Terminal alkynes |

| Catalyst | Pd₂(dba)₃ (2.5 mol%) |

| Ligand | P(4-MeOPh)₃ (10 mol%) |

| Additive | LiCl (1 equiv.) |

| Base | Et₃N (6 equiv.) |

| Solvent | Toluene |

| Temperature | 120 °C |

| Time | 12 h |

Ring-Opening Aminocarbonylative Coupling Reactions

While direct examples of ring-opening aminocarbonylative coupling reactions starting from this compound were not prominently featured in the reviewed literature, related transformations highlight the potential of this compound in such processes. For instance, a tandem palladium-catalyzed aminocarbonylative coupling of benzoxazoles with aryl iodides has been developed to synthesize N-(2-hydroxyphenyl)benzamides. rsc.org This reaction involves the in-situ ring opening of benzoxazole to generate a 2-aminophenol (B121084) intermediate, which then undergoes aminocarbonylative coupling with an aryl iodide. rsc.org Given the structural elements of this compound, it could conceivably participate as the aryl iodide component in analogous reactions.

Functional Group Interconversions and Further Derivatizations

The amide functionality and the aryl iodide in this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Thioamide Synthesis from Amide Precursors

The conversion of the amide group in this compound to a thioamide is a key functional group interconversion. The resulting N-(2-Iodophenyl)benzothioamide is a valuable intermediate for the synthesis of sulfur-containing heterocycles. This transformation is typically achieved by treating the parent amide with a thionating agent. researchgate.netresearchgate.net

A common and effective reagent for this conversion is Lawesson's reagent. The reaction generally involves heating the amide with Lawesson's reagent in an inert solvent, such as toluene, under reflux conditions. The progress of the reaction can be monitored by thin-layer chromatography until the starting amide is consumed. ijcce.ac.ir The desired thioamide product can then be isolated and purified by standard techniques like column chromatography. researchgate.net

The general protocol for this thionation is as follows:

| Parameter | Condition |

| Starting Material | This compound |

| Thionating Agent | Lawesson's Reagent |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC |

This straightforward conversion opens up avenues for synthesizing a variety of sulfur-containing compounds, further highlighting the versatility of this compound as a building block in organic synthesis.

Formation of N-(2-Iodophenyl-1H-tetrazol-5-yl)benzamide Structures

An efficient method for the synthesis of 2-iodo aroyltetrazoles, specifically N-(2-Iodophenyl-1H-tetrazol-5-yl)benzamide, has been developed from readily available thioureas. ias.ac.in The process involves an iron-catalyzed desulfurization. The starting material, N-2-Iodophenyl N1-benzoyl thiourea (B124793), is synthesized by reacting benzoyl isothiocyanate with 2-iodoaniline (B362364) at 80 °C. ias.ac.in

The subsequent conversion to the tetrazole structure was optimized by screening various solvents and reaction conditions. ias.ac.in The research identified DMF as the optimal solvent for this transformation. ias.ac.in A control experiment demonstrated that the reaction does not proceed to form the target product in the absence of a solvent. ias.ac.in

The general procedure for the synthesis of N-(2-Iodophenyl-1H-tetrazol-5-yl)benzamide involves the treatment of N-2-Iodophenyl N1-benzoyl thiourea with an iron source in a suitable solvent. ias.ac.in The resulting product is then purified using silica (B1680970) gel chromatography. ias.ac.in

Table 1: Solvent Optimization for the Preparation of Benzoylaryl-5-aminotetrazole ias.ac.in

| Entry | Solvent | Conversion (%) |

| 1 | n-Hexane | - |

| 2 | n-Heptane | - |

| 3 | Toluene | - |

| 4 | THF | - |

| 5 | Dioxane | - |

| 6 | Acetone | - |

| 7 | DCM | - |

| 8 | CHCl3 | - |

| 9 | MeOH | - |

| 10 | DMSO | - |

| 11 | DMF | 100 |

| 12 | H2O | - |

| 13 | No Solvent | No Product |

Reaction conditions involved N-2-Iodophenyl-N1-Benzoyl thiourea as the model substrate with different solvents at room temperature.

Regioselective Halogenation on Related N-Aryl Amides

The regioselective installation of a halogen atom at the ortho position of N-aryl amides is a significant transformation in organic synthesis, as the resulting halogenated motifs are prevalent in biologically active compounds. nih.govchemrxiv.orgchemrxiv.org Traditional electrophilic aromatic halogenation methods often yield a mixture of para and ortho/para substituted products, lacking the desired regioselectivity. nih.govresearchgate.net While transition metal-catalyzed C-H functionalization can offer higher selectivity, these methods often require specific activating groups and inert atmospheric conditions. nih.govresearchgate.net

A novel and efficient protocol has been developed to address the challenge of regioselective ortho-halogenation of N-aryl amides through an oxidative halodeboronation process. nih.govchemrxiv.orgchemrxiv.org This method leverages the reactivity of a boron handle to direct the halogenation specifically to the ortho position. nih.gov The process involves a carbonyl-directed borylation followed by a consecutive halodeboronation. chemrxiv.orgchemrxiv.org

This strategy utilizes the dual role of reagents like Selectfluor, which acts as both a fluoride (B91410) source and an oxidant, facilitating a regioselective deborylative ortho-halogenation. nih.gov The proposed mechanism suggests an oxidative ligand exchange on the boron atom, followed by an ipso-addition that releases the boron species and installs the halogen. nih.gov This approach provides a practical and scalable solution for synthesizing ortho-halogenated N-aryl amides under mild conditions, overcoming the limitations of previous methods by using boron to control the regioselectivity of the reaction. nih.govchemrxiv.orgchemrxiv.org

Table 2: Comparison of Halogenation Methods for N-Aryl Amides

| Method | Selectivity | Conditions | Limitations |

| Traditional Electrophilic Halogenation | Low (Mixture of para and ortho/para) nih.govresearchgate.net | Varies | Poor regioselectivity nih.govresearchgate.net |

| Transition Metal-Catalyzed C-H Functionalization | High nih.govresearchgate.net | Tailored activating groups, inert atmosphere nih.gov | Can impede synthetic efficiency nih.gov |

| Oxidative Halodeboronation | High (ortho-selective) nih.govchemrxiv.orgchemrxiv.org | Mild conditions chemrxiv.orgchemrxiv.org | Requires pre-installation of boron handle nih.gov |

Catalysis in the Chemical Manipulations of N 2 Iodophenyl Benzamide

Transition Metal Catalysis

The strategic use of transition metal catalysts is central to the synthetic utility of N-(2-iodophenyl)benzamide. Metals such as copper, palladium, gold, samarium, and iron each offer unique catalytic cycles that can be harnessed to achieve specific chemical outcomes.

Copper-Based Catalytic Systems

Copper-catalyzed reactions, particularly intramolecular C-N and C-O bond formations, are well-established methods for the synthesis of nitrogen and oxygen-containing heterocycles. In the context of this compound derivatives, copper catalysis has been effectively utilized for intramolecular O-arylation to produce benzoxazoles.

Various copper sources, including copper(I) iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂), have been explored. Research has shown that the choice of the copper source can significantly influence the reaction yield. For instance, in the synthesis of benzoxazoles from N-(2-halobenzanilides), Cu(OAc)₂ and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) were found to provide higher yields compared to CuI or copper(II) sulfate (B86663) (CuSO₄). nih.gov

The efficiency of these copper-catalyzed systems is often enhanced by the use of specific ligands. For the intramolecular O-arylation of o-halobenzanilides in water, 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine (DPPAP) has been identified as an effective NNP-type pincer ligand. nih.gov Another notable ligand is methyl 2-methoxybenzoate (B1232891), which has been used in the copper-catalyzed intramolecular coupling cyclization of N-(2-iodophenyl)benzamides. researchgate.net The use of N-heterocyclic carbene (NHC) complexes, such as (IPr)CuCl, has also been reported for the synthesis of 2-aryl benzoxazoles from 2-haloanilides.

A study on the synthesis of benzoxazoles from this compound derivatives demonstrated good to excellent yields, with electron-donating groups on the benzoyl moiety generally leading to higher yields. nih.govrsc.org

Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzoxazoles from this compound Derivatives

| Substituent (R) on Benzoyl Group | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy | Cu(OAc)₂ / DPPAP | Water | 110 | 93 | nih.govrsc.org |

| 4-Methyl | Cu(OAc)₂ / DPPAP | Water | 110 | 91 | nih.gov |

| H | Cu(OAc)₂ / DPPAP | Water | 110 | 88 | nih.gov |

| 4-Trifluoromethyl | Cu(OAc)₂ / DPPAP | Water | 110 | 82 | nih.gov |

| 2,3,4,5-Tetrafluoro | Cu(OAc)₂ / DPPAP | Water | 110 | 77 | nih.govrsc.org |

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. In the chemistry of this compound, palladium catalysts are instrumental in mediating cascade reactions, particularly those involving carbonylation.

A notable application is the palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes, which leads to the formation of complex fused isoindolinone derivatives. bohrium.com This process involves the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. Similarly, a palladium-catalyzed carbonylative Sonogashira/annulation reaction of 2-bromo-N-(2-iodophenyl)benzamides with terminal alkynes has been developed for the synthesis of indolo[1,2-b]isoquinolines.

The choice of the palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and the accompanying ligands are critical for the success of these reactions. bohrium.com Phosphine (B1218219) ligands, including triphenylphosphine (B44618) (PPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are commonly employed to modulate the reactivity and stability of the palladium catalyst. bohrium.comnih.gov The selection of the appropriate ligand can influence the chemoselectivity of the reaction, for instance, by favoring either aminocarbonylation or alkoxycarbonylation in reactions with aminoalcohols. nih.gov The use of heterogeneous catalysts like palladium on carbon (Pd/C) has also been explored, offering advantages in terms of catalyst recovery and reuse. semanticscholar.org

Table 2: Palladium-Catalyzed Cascade Reactions of this compound Derivatives

| Substrate | Reaction Type | Palladium Source | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-N-(2-iodophenyl)benzamide | Carbonylative Sonogashira/Annulation | Pd(OAc)₂ | - | Indolo[1,2-b]isoquinoline | - | |

| N-(2'-Iodo-[1,1'-biphenyl]-2-yl)-N-methylacrylamide | Enantioselective 7-exo-Trig Carbopalladation/Carbonylation | Pd₂(dba)₃ | Chiral Phosphine Ligands | Atropisomeric Dibenzo[b,d]azepin-6-one | up to 95 | bohrium.com |

Gold(I)-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes toward nucleophilic attack. In the context of this compound derivatives, gold(I) catalysts have been employed in cycloisomerization reactions. For instance, the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides access to 4H-benzo[d] nih.govthieme-connect.deoxazines. This transformation proceeds via a chemoselective 6-exo-dig cyclization pathway under mild conditions. The use of bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in conjunction with a gold(I) source like IPrAuNTf₂, has been shown to be effective. nih.gov

Samarium(II)-Mediated Reactions

Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis for promoting reductive coupling and cyclization reactions. A significant application involving this compound derivatives is the samarium(II)-mediated spirocyclization. The reaction of N-(2-iodophenyl)-N-alkylbenzamides with SmI₂ leads to the formation of spirocyclic indolin-2-one derivatives through an intramolecular aryl radical addition to the aromatic ring. nih.gov

The success of this transformation is highly dependent on the presence of additives, most notably hexamethylphosphoramide (B148902) (HMPA). HMPA enhances the reducing power of SmI₂ and plays a crucial role in the reaction mechanism. nih.govbasicmedicalkey.comnih.gov The nature of the substituent on the benzoyl ring also influences the reaction outcome, with electron-donating groups such as methyl or methoxy (B1213986) groups leading to higher yields of the spirocyclic products. thieme-connect.de

Table 3: Samarium(II)-Mediated Spirocyclization of N-(2-Iodophenyl)-N-methylbenzamide Derivatives

| Substituent on Benzoyl Group | Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl | HMPA | Spirocyclic indolin-2-one | 89 | thieme-connect.de |

| 3-Methyl | HMPA | Spirocyclic indolin-2-one | 75 | nih.gov |

| 4-Methyl | HMPA | Spirocyclic indolin-2-one | 67 | nih.gov |

| 2-Methoxy | HMPA | Spirocyclic indolin-2-one | 89 | thieme-connect.de |

Iron-Promoted Reactions

Iron, being an abundant and environmentally benign metal, has garnered increasing interest as a catalyst in organic synthesis. Iron-promoted reactions of N-2-iodophenyl N'-benzoyl thiourea (B124793), a derivative of this compound, have been developed for the synthesis of 2-iodo aroylguanidines and 2-iodo aroyltetrazoles. These transformations proceed via a desulfurization process. Various iron sources, including iron(III) chloride (FeCl₃) and hydrated iron(III) sulfate (Fe₂(SO₄)₃·H₂O), have been shown to be effective in promoting these reactions under mild conditions. ias.ac.in

Role of Ligands and Additives in Catalytic Efficiency

The efficiency and selectivity of the transition metal-catalyzed reactions of this compound are profoundly influenced by the choice of ligands and additives.

For palladium-catalyzed reactions , the electronic and steric properties of phosphine ligands are key to controlling the outcome. For example, in the palladium-catalyzed carbonylation of iodoarenes with aminoalcohols, the choice between monodentate and bidentate phosphine ligands can dictate the selectivity between aminocarbonylation and alkoxycarbonylation. nih.gov Chiral ligands are essential for achieving enantioselectivity in reactions such as the synthesis of atropisomeric dibenzo[b,d]azepin-6-ones. bohrium.com

In samarium(II)-mediated reactions , additives are not merely ancillary but often essential for the reaction to proceed. HMPA is a classic example, as it coordinates to the samarium ion, increasing its reduction potential and altering its reactivity. basicmedicalkey.comnih.gov The presence of a proton source, such as an alcohol, can also influence the reaction pathway, sometimes leading to different products. gu.se

The strategic selection of ligands and additives is therefore a critical aspect of developing efficient and selective catalytic transformations of this compound and its derivatives, enabling the synthesis of a diverse array of valuable heterocyclic compounds.

Recyclability and Heterogeneous Catalysis Studies

The development of recoverable and reusable catalytic systems is a cornerstone of green chemistry, addressing both economic and environmental concerns. In the context of reactions involving this compound, significant strides have been made in employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles with minimal loss of activity.

Polymer-supported catalysts have emerged as a highly effective option. For instance, a heterogeneous polymer-supported copper catalyst, synthesized from chloromethyl polystyrene, has been successfully used for the intramolecular C-O bond formation in N-(2-halophenyl)benzamides to produce benzoxazoles. researchgate.net Specifically, this compound was treated with a polymer-based copper catalyst (en-PAN-Cu) and cesium carbonate in dimethylformamide (DMF) to yield 2-phenylbenzoxazole (B188899). researchgate.net Another study highlights the use of a polystyrene-supported copper(II) complex for the intramolecular N-arylation of N-(2-iodophenyl)-1H-imidazole-2-carboxamide. mdpi.com This catalyst demonstrated excellent recyclability in a related reaction, showing only a slight decrease in yield after five cycles. mdpi.com

In the realm of palladium catalysis, commercial palladium on carbon (Pd/C) has been utilized as a heterogeneous and recyclable catalyst for the cascade synthesis of 2-arylquinazolinones from this compound. lookchem.com This system proved to be robust, with the catalyst being recyclable for up to four consecutive runs without a significant drop in efficacy. lookchem.com

Table 1: Performance and Recyclability of Heterogeneous Catalysts in Reactions of this compound and Related Compounds

| Catalyst | Substrate | Reaction Type | Yield (Cycle 1) | Yield (Final Cycle) | Number of Cycles | Reference |

| Polystyrene-supported Cu complex | 4-Methoxyiodobenzene and imidazole | N-Arylation | 79% | 82% | 5 | mdpi.com |

| Polystyrene-supported Cu complex | Iodobenzene (B50100) and benzamide (B126) | N-Arylation | 92% | 89% | 8 | mdpi.com |

| Pd/C | This compound | Cascade Cyclization | - | - | 4 (recyclable) | lookchem.com |

Note: Data for the polystyrene-supported Cu catalyst is for related N-arylation reactions, demonstrating the catalyst's recyclability which is applicable to intramolecular reactions like those with this compound derivatives.

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts. The chemical transformations of this compound, particularly its intramolecular cyclizations, have been the subject of several mechanistic studies, primarily focusing on palladium and copper-based systems.

Palladium-Catalyzed Cycles: In palladium-catalyzed reactions, such as the synthesis of phenanthridinones from N-aryl-2-iodobenzamides, a general mechanism is proposed to begin with the oxidative addition of the active Pd(0) species into the carbon-iodine (C-I) bond of the substrate. rsc.orgvu.nl This initial step forms an aryl-palladium(II) intermediate. rsc.org Subsequent steps can involve C-H bond activation, migratory insertion, and reductive elimination to form the final cyclized product and regenerate the Pd(0) catalyst, thus completing the cycle. rsc.orgresearchgate.net For example, in the intramolecular arylation of benzanilides, studies suggest that the reaction proceeds via an electrophilic palladation pathway. researchgate.net The presence of an unprotected N-H bond in this compound can potentially lead to N-Pd coordination, which might inhibit the desired C-H activation, a phenomenon observed when comparing its reactivity to N-protected analogues. rsc.org

Spectroscopic and Structural Characterization of N 2 Iodophenyl Benzamide and Its Derivatives

X-ray Crystallography of N-(2-Iodophenyl)benzamide and Its Isomers

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the molecular structure, conformational preferences, and intermolecular interactions that govern the formation of crystal lattices. In the study of this compound and its related isomers, single-crystal X-ray diffraction has been instrumental in understanding their solid-state architecture.

Single Crystal Diffraction for Molecular and Supramolecular Architecture Elucidation

Detailed structural analysis of an isomer of this compound, namely 2-iodo-N-phenylbenzamide , has been successfully carried out using single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic space group P2₁/n. iucr.org The asymmetric unit contains one molecule of 2-iodo-N-phenylbenzamide. iucr.org

In contrast, a derivative, N-(2-iodophenyl)-2-nitrobenzamide , crystallizes in the non-centrosymmetric space group P2₁2₁2₁, and its supramolecular structure is built from N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds, along with an iodo⋯nitro interaction, forming a three-dimensional framework. researchgate.net

Below is a summary of the crystallographic data for 2-iodo-N-phenylbenzamide.

| Parameter | 2-iodo-N-phenylbenzamide |

| Chemical Formula | C₁₃H₁₀INO |

| Formula Weight | 323.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1225 |

| b (Å) | 10.4572 |

| c (Å) | 12.2167 |

| α (°) | 90 |

| β (°) | 78.882 |

| γ (°) | 90 |

| Volume (ų) | 767.81 |

| Z | 4 |

| Source: iucr.orgnih.gov |

Analysis of Molecular Conformation in the Solid State

The solid-state conformation of 2-iodo-N-phenylbenzamide reveals important details about its molecular geometry. The molecule is not planar. iucr.org The two aromatic rings, the iodobenzene (B50100) ring and the phenyl ring of the amide, are inclined to each other. Specifically, the iodobenzene ring plane is oriented at an angle of 52.01 (1)° with respect to the plane of the amide group (O1/C1/N1), while the phenyl ring of the amide is inclined by 28.45 (5)° to this same plane. iucr.org The two aromatic rings are almost orthogonal to each other, with an angle of 79.84 (6)° between them. iucr.org

This non-planar conformation is a key feature of the molecule's structure in the solid state and influences how the molecules pack together. The torsion angles within the molecule further define its shape.

The detailed study of these conformations is crucial for understanding the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Investigations of N 2 Iodophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the examination of molecular electronic structures. DFT calculations for N-(2-Iodophenyl)benzamide would involve solving the Kohn-Sham equations to approximate the electron density and, consequently, the electronic energy and other properties of the molecule.

These calculations would provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and its electronic excitation properties.

Prediction of Spectroscopic Parameters (e.g., 13C NMR chemical shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, DFT can be employed to calculate the theoretical 13C NMR chemical shifts.

The process involves optimizing the molecular geometry of this compound at a chosen level of theory (a combination of a functional, such as B3LYP, and a basis set, such as 6-311G(d,p)). Following geometry optimization, a magnetic shielding calculation is performed using a method like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts can be systematically compared with experimental values. While no specific study on this compound is available, the general accuracy of such predictions for organic molecules is well-documented. A hypothetical comparison of experimental versus DFT-predicted 13C NMR chemical shifts for a similar benzamide (B126) structure is presented in the table below to illustrate the expected correlation.

| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C1 | 138.2 | 139.5 |

| C2 | 128.5 | 129.1 |

| C3 | 127.3 | 127.8 |

| C4 | 131.7 | 132.3 |

| C5 | 127.3 | 127.8 |

| C6 | 128.5 | 129.1 |

| C=O | 167.0 | 168.2 |

| C1' | 139.8 | 140.5 |

| C2' | 98.0 | 99.2 |

| C3' | 129.0 | 129.8 |

| C4' | 125.1 | 125.9 |

| C5' | 129.5 | 130.1 |

| C6' | 122.8 | 123.5 |

| This is a hypothetical data table for illustrative purposes. |

Computational Modeling for Three-Dimensional Conformation Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational modeling is an indispensable tool for analyzing the conformational space of this compound.

Conformational analysis typically begins with a systematic or random search of the potential energy surface to identify low-energy conformers. This involves rotating the rotatable bonds in the molecule, such as the amide bond and the bonds connecting the phenyl rings to the amide group. For each generated conformation, a geometry optimization is performed using a suitable computational method, often starting with a less computationally expensive method like molecular mechanics and then refining the low-energy structures with DFT.

The relative energies of the different stable conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis would reveal the preferred three-dimensional arrangement of the phenyl rings and the amide linkage in this compound, which is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can provide a detailed, step-by-step understanding of the reaction pathway.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. By locating the transition state structures for each step and calculating the corresponding activation energies, the rate-determining step of the reaction can be identified.

Supramolecular Chemistry and Intermolecular Interactions of N 2 Iodophenyl Benzamide Systems

Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the supramolecular chemistry of benzamide (B126) derivatives, facilitating the formation of robust and predictable structural motifs. mdpi.comscience.gov In N-(2-Iodophenyl)benzamide systems, classical N-H···O hydrogen bonds and weaker C-H···O and C-H···π(arene) interactions collectively contribute to the stability and dimensionality of the crystal lattice. nih.goviucr.orgrsc.org

The N-H···O hydrogen bond is a predominant interaction in the crystal structures of this compound and its substituted analogues. nih.goviucr.org In the isomeric compound N-(2-iodophenyl)-2-nitrobenzamide, N-H···O hydrogen bonds are a key component in building the three-dimensional framework structure. nih.goviucr.org Similarly, the supramolecular structures of N-(2-iodophenyl)-3-nitrobenzamide and N-(2-iodophenyl)-4-nitrobenzamide are directed by these interactions. iucr.org

In the case of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, molecules are linked into chains by a single N-H···O=C hydrogen bond. nih.govelsevierpure.com This interaction, along with other forces, demonstrates the capacity of the N-H···O bond to generate one-dimensional arrays which can then be further associated into higher-dimensional structures. nih.gov For 2-iodo-N-phenyl-benzamide, an isomer of the parent compound, N-H···O hydrogen bonds form chains that extend along a crystallographic axis. nih.govresearchgate.net The acceptor in these interactions can be either a carbonyl oxygen or a nitro group oxygen, providing versatility in the resulting supramolecular assemblies. iucr.orgiucr.org

Table 1: Geometric Parameters for N-H···O Hydrogen Bonds in a Related Compound

| Compound Name | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) | Ref |

|---|---|---|---|---|---|

| 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide | N-H···O=C | 2.832(5) | 2.10 | 140 | nih.gov |

D = Donor atom, A = Acceptor atom

In addition to the stronger N-H···O bonds, weaker C-H···O hydrogen bonds play a significant role in the crystal packing of this compound systems. These interactions contribute to the formation of extended networks by linking primary structural motifs. iucr.orgiucr.org For instance, in N-(2-iodophenyl)-2-nitrobenzamide, C-H···O hydrogen bonds, in conjunction with N-H···O and C-H···π(arene) bonds, establish the three-dimensional framework. nih.goviucr.org

The supramolecular structures of N-(2-iodophenyl)-3-nitrobenzamide and N-(2-iodophenyl)-4-nitrobenzamide are also built from a combination of N-H···O and C-H···O hydrogen bonds. iucr.org In the latter, two distinct C-H···O hydrogen bonds augment the primary N-H···O interaction. iucr.org The presence of multiple potential acceptor oxygen atoms (from carbonyl and nitro groups) allows for a variety of C-H···O bonding patterns, enhancing the complexity and stability of the resulting crystal lattices. iucr.orgiucr.org

Similarly, in the related compound 2-iodo-N-phenyl-benzamide, C-H···π(ring) interactions support the primary C-I···π(ring) contacts, generating sheets of molecules. nih.govresearchgate.net These interactions involve a C-H donor and the π-electron system of an aromatic ring as the acceptor, and they are crucial for understanding the folding and assembly of molecules in a crystal. rsc.org

Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. csic.eschemistryviews.org In this compound systems, the iodine atom is a prominent halogen bond donor, participating in various interactions that are critical in directing the supramolecular assembly. csic.esmdpi.com

The interaction between an iodine atom and the π-electron cloud of an aromatic ring is a recognized halogen bond that contributes to solid-state structures. nih.govchemistryviews.org In the crystal structure of 2-iodo-N-phenyl-benzamide, an isomer of the title compound, inversion-related C-I···π(ring) contacts are observed. nih.govresearchgate.net These interactions, supported by C-H···π(ring) hydrogen bonds, link molecules into sheets. nih.govresearchgate.net This type of halogen bond is instrumental in organizing molecules into layered arrangements, influencing the material's properties.

In nitro-substituted derivatives of this compound, a specific and directional C-I···O-N halogen bond, commonly referred to as an iodo-nitro interaction, plays a crucial role in the supramolecular architecture. nih.goviucr.orgiucr.org This interaction is a defining feature in the crystal structure of N-(2-iodophenyl)-2-nitrobenzamide, where it works in concert with various hydrogen bonds to create a three-dimensional framework. nih.goviucr.org

The supramolecular structure of N-(2-iodophenyl)-3-nitrobenzamide is also influenced by a two-center iodo···carbonyl interaction. iucr.org In another derivative, 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, two independent two-center iodo-nitro interactions link the primary hydrogen-bonded chains into bilayers. nih.govelsevierpure.com These interactions are highly directional and contribute significantly to the stability and specific geometry of the crystal packing, often being a key factor in the formation of extended networks. nih.govscispace.com

Table 2: Geometric Parameters for Iodo-Nitro Halogen Bonds in a Related Compound

| Compound Name | Interaction | I···O (Å) | C-I···O (°) | Ref |

|---|---|---|---|---|

| 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide | C-I···O-N | 3.205(3) | 160.4(2) | nih.gov |

| 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide | C-I···O-N | 3.400(3) | 155.7(2) | nih.gov |

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are crucial non-covalent forces that contribute significantly to the stability and structure of supramolecular assemblies involving this compound and its analogues. These interactions occur between the electron-rich aromatic rings of adjacent molecules.

Detailed crystallographic studies of these systems provide precise measurements of the geometry of these stacking interactions.

Table 1: Parameters for Aromatic π-π Stacking in an this compound Analogue

| Parameter | Value |

|---|---|

| Ring-Centroid Separation | 3.827 (2) Å |

| Interplanar Spacing | ca. 3.49 Å |

| Ring Offset | ca. 1.57 Å |

Data derived from the crystal structure of 2-iodo-N-(2-nitrophenyl)benzamide. iucr.org

The supramolecular aggregation of related structures, such as 2-iodo-N-(4-nitrophenyl)benzamide, also depends on a combination of hydrogen bonds and weak π-π stacking interactions, highlighting the ubiquitous and cooperative nature of these forces in constructing extended molecular networks. iucr.orgiucr.org

Formation of Three-Dimensional Framework Structures and Supramolecular Assemblies

The this compound scaffold is a versatile building block for the construction of complex three-dimensional framework structures. The specific isomerism of substituents on the aromatic rings dictates the types of intermolecular interactions that dominate, leading to vastly different supramolecular architectures. nih.goviucr.orgnih.gov

A comparative analysis of isomeric N-(iodophenyl)nitrobenzamides demonstrates that each isomer forms a unique three-dimensional framework. nih.goviucr.org This diversity arises from the interplay of a wide array of potential non-covalent interactions, including N-H···O and C-H···O hydrogen bonds, iodo···nitro or iodo···carbonyl interactions, C-H···π(arene) hydrogen bonds, and aromatic π-π stacking. iucr.orgiucr.org

For example, in the isomeric pair of 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide, both molecules form three-dimensional frameworks, but the interactions responsible differ significantly. nih.goviucr.org

2-Iodo-N-(2-nitrophenyl)benzamide : The framework is generated by a combination of C-H···O hydrogen bonds, iodo-nitro interactions, carbonyl-carbonyl interactions, and aromatic π-π stacking. iucr.orgnih.gov Notably, the amide N-H group is involved in an intramolecular hydrogen bond and does not participate in the intermolecular assembly. iucr.org

N-(2-Iodophenyl)-2-nitrobenzamide : In this isomer, the framework is constructed from N-H···O, C-H···O, and C-H···π(arene) hydrogen bonds, along with an iodo-nitro interaction. iucr.orgnih.gov

The following table summarizes the primary intermolecular interactions observed in the crystal structures of several N-(iodophenyl)nitrobenzamide isomers, illustrating the structural diversity originating from subtle positional changes of the iodo and nitro groups.

Table 2: Dominant Intermolecular Interactions in Isomeric N-(Iodophenyl)nitrobenzamides

| Compound | Primary Intermolecular Interactions |

|---|---|

| N-(2-Iodophenyl)-3-nitrobenzamide | N-H···O and C-H···O hydrogen bonds; two-centre iodo···carbonyl interaction. nih.goviucr.org |

| N-(2-Iodophenyl)-4-nitrobenzamide | One N-H···O and two C-H···O hydrogen bonds (short I···O contacts are absent). nih.goviucr.org |

| N-(3-Iodophenyl)-2-nitrobenzamide | Two N-H···O and four C-H···O hydrogen bonds; two-centre iodo···nitro interactions; aromatic π-π stacking. nih.goviucr.org |

| N-(3-Iodophenyl)-3-nitrobenzamide | One N-H···O and three C-H···O hydrogen bonds; two-centre iodo···nitro interaction; aromatic π-π stacking. nih.goviucr.org |

This variability underscores the principle that precise positional control of functional groups is a key strategy in crystal engineering for creating targeted supramolecular assemblies with different topologies and properties.

Engineering of Supramolecular Recognition Modules

The this compound framework can be strategically modified and incorporated into larger molecular systems to act as an engineered recognition module. This approach is central to the development of advanced supramolecular materials where specific and directional interactions are required.

One prominent example is the use of this scaffold in the creation of modules for chalcogen bonding, a highly directional non-covalent interaction involving elements from Group 16 of the periodic table, such as tellurium. d-nb.info Researchers have synthesized ditopic molecular modules aiming to form one-dimensional (1D) supramolecular polymers held together exclusively by chalcogen bonds. d-nb.info

In this context, a derivative, 2-Iodo-N-[2-(methyltellanyl)pyridin-3-yl]benzamide , was synthesized from 2-iodobenzoyl chloride and 2-(methyltellanyl)pyridin-3-amine. d-nb.info This molecule is designed to act as a synthon where the tellurium atom can engage in specific chalcogen bonding interactions (Te···N). The molecular packing of a related derivative in the solid state confirms dimerization through Te···N chalcogen bonds. d-nb.info This demonstrates how the benzamide unit can serve as a structural backbone to position a recognition site—in this case, the tellurium atom—for predictable self-assembly into polymeric chains. d-nb.info The engineering of such synthons is a critical step toward designing complex materials with tailored properties based on the strength and directionality of chalcogen bonds. d-nb.info

Applications of N 2 Iodophenyl Benzamide As a Precursor and Building Block

Synthesis of Diverse Heterocyclic Scaffolds

The strategic positioning of the iodo and benzamide (B126) groups on the phenyl ring makes N-(2-Iodophenyl)benzamide an ideal starting material for constructing a range of heterocyclic systems through various catalytic methods.

This compound and its derivatives are key precursors in the synthesis of 2-substituted benzoxazoles. These reactions typically proceed via intramolecular C-O bond formation, often facilitated by a catalyst.

One common approach involves the palladium-catalyzed cyclization of this compound. For instance, the reaction of this compound under palladium/imidazolium salt conditions can yield 2-phenylbenzoxazole (B188899) in good yield through a process believed to involve ortho-arylation. scirp.orgscirp.org Similarly, palladium nanoparticles have been shown to catalyze the intramolecular C-O bond formation in this compound, leading to the formation of 2-phenylbenzo[d]oxazole. rsc.org

Copper-catalyzed methods also provide an efficient route to benzoxazoles. scholaris.ca The use of copper(I) oxide in the presence of a suitable ligand can effect the intramolecular cyclization of N-(2-iodophenyl)benzamides to their corresponding benzoxazole (B165842) derivatives. researchgate.net These copper-catalyzed reactions are often tolerant of a range of substituents on both the benzoyl and the iodophenyl portions of the molecule, allowing for the synthesis of a diverse library of 2-arylbenzoxazoles. scholaris.caresearchgate.net

Table 1: Examples of Catalytic Systems for Benzoxazole Synthesis from this compound Derivatives

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Imidazolium Salt | This compound | 2-Phenylbenzooxazole | Good | scirp.orgscirp.org |

| Palladium Nanoparticles | This compound | 2-Phenylbenzo[d]oxazole | - | rsc.org |

| (IPr)CuCl | This compound | 2-Phenylbenzoxazole | 92% | researchgate.net |

| (IPr)CuCl | N-(4-Chloro-2-iodophenyl)benzamide | 5-Chloro-2-phenylbenzoxazole | 85% | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

While direct conversion of this compound to quinazolinones is less common, its structural motifs are integral to precursors for these heterocycles. For example, related N-(2-cyanophenyl)benzamides can be hydrolyzed to form benzoxazinones, which are known intermediates in quinazolinone synthesis. mdpi.com

The synthesis of isoindolinone frameworks can be achieved from derivatives of this compound. For instance, a palladium-catalyzed carbonylative Sonogashira/annulation reaction of 2-bromo-N-(2-iodophenyl)benzamides with terminal alkynes has been developed to produce tetracyclic indolo[1,2-b]isoquinolines, which contain a fused isoindolinone core. acs.org This one-pot transformation efficiently constructs multiple C-C bonds and a C-N bond. acs.org Furthermore, palladium-catalyzed cascade reactions involving the carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes have been shown to yield fused isoindolinone derivatives. bohrium.com

This compound derivatives serve as precursors for the synthesis of indole (B1671886) and benzofuran (B130515) structures through palladium-catalyzed domino reactions. researchgate.net For example, N-(2-iodophenyl)-N-methylmethacrylamides can react with 2-(phenylethynyl)phenol (B13115910) in a palladium-catalyzed process to form benzofuran derivatives. acs.orgnih.gov This reaction proceeds through an oxidative addition, followed by cyclization via an intramolecular Heck reaction. acs.org

Electrochemical methods have also been employed for the synthesis of indoline (B122111) derivatives from this compound analogues. The electroreductive cyclization of N-(2-iodophenyl)-N,1-dimethyl-1H-indole-3-carboxamide can produce the corresponding indoline structure. acs.org This process is believed to involve the formation of an aryl radical intermediate followed by intramolecular cyclization. acs.org

This compound is a crucial starting material for the synthesis of N-(2-alkynyl)aryl benzamides, which are direct precursors to 4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxazines. acs.orgnih.gov The synthesis begins with the acylation of 2-iodoaniline (B362364) with various benzoic acids to form this compound derivatives. acs.orgnih.govresearchgate.net These intermediates then undergo a Sonogashira alkynylation with terminal alkynes, catalyzed by palladium and copper complexes, to introduce the alkyne functionality at the 2-position of the aniline (B41778) ring. acs.orgnih.govresearchgate.net

The resulting N-(2-alkynyl)aryl benzamides are then subjected to a gold(I)-catalyzed cycloisomerization. acs.orgnih.govresearchgate.net This step proceeds via a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the internal carbon of the alkyne, leading to the formation of the 4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxazine (B8389632) ring system in modest to excellent yields. acs.orgnih.govresearchgate.net This methodology is advantageous as it often occurs under mild reaction conditions. acs.orgnih.gov

Table 2: Synthesis of 4H-Benzo[d] Current time information in Bangalore, IN.acs.orgoxazines from this compound Derivatives

| Step 1: this compound Derivative | Step 2: N-(2-Alkynyl)aryl benzamide | Step 3: 4H-Benzo[d] Current time information in Bangalore, IN.acs.orgoxazine Product | Catalyst for Cyclization | Reference |

|---|---|---|---|---|

| This compound | N-(2-(Phenylethynyl)phenyl)benzamide | 2-Phenyl-4-benzylidene-4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxazine | Gold(I) Complex | acs.orgnih.gov |

| 4-Fluoro-N-(2-iodophenyl)benzamide | 4-Fluoro-N-(2-(phenylethynyl)phenyl)benzamide | 2-(4-Fluorophenyl)-4-benzylidene-4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxazine | Gold(I) Complex | acs.orgnih.gov |

| 3-Chloro-N-(2-iodophenyl)benzamide | 3-Chloro-N-(2-(phenylethynyl)phenyl)benzamide | 2-(3-Chlorophenyl)-4-benzylidene-4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxazine | Gold(I) Complex | acs.orgnih.gov |

This table is interactive and allows for sorting and filtering of data.

This compound derivatives are utilized in the synthesis of axially chiral thiazine (B8601807) derivatives through N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation reactions. researchgate.netmdpi.comsemanticscholar.org In this approach, a substituted N-(2-iodophenyl)thiourea, derived from 2-iodoaniline, reacts with an alkynyl aldehyde in the presence of an NHC catalyst, an oxidant, and a base. mdpi.comsemanticscholar.org This reaction leads to the formation of (Z)-N-(3-(2-iodophenyl)-4-oxo-6-aryl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide derivatives in moderate to high yields and with varying degrees of enantioselectivity. mdpi.comsemanticscholar.org

Role in Medicinal Chemistry Precursor Synthesis

This compound and its analogues are valuable precursors in medicinal chemistry for the synthesis of various biologically relevant scaffolds, excluding the discussion of their specific biological activities, efficacy, dosage, or clinical trial data.

The benzoxazole core, readily accessible from this compound, is a privileged structure in medicinal chemistry. nih.gov Similarly, quinazolinones, which can be synthesized from related precursors, are important pharmacophores. ijpras.com The indole and benzofuran moieties, also derivable from this compound-based precursors, are found in numerous compounds of medicinal interest. researchgate.netsci-hub.se Furthermore, thiazine and benzothiazine derivatives, synthesized using this compound building blocks, are recognized for their potential in drug discovery. nih.gov

For example, N-(thiophen-2-yl)benzamide derivatives have been identified as having potential applications in medicinal chemistry. nih.gov The synthesis of such compounds often relies on the fundamental reactivity of precursors like this compound to construct the core heterocyclic systems.

Development of Novel Reagents and Intermediates

This compound is a significant and versatile building block in organic synthesis, primarily utilized as a precursor for a variety of heterocyclic compounds and complex organic molecules. Its utility stems from the presence of the ortho-iodoanilide moiety, which is primed for intramolecular cyclization reactions to form new ring systems that are prevalent in medicinal chemistry and materials science.

One of the most well-documented applications is the synthesis of 2-substituted benzoxazoles. These compounds are of great interest due to their presence in biologically active natural products and pharmaceuticals. rsc.org The synthesis is typically achieved through copper-catalyzed intramolecular O-arylation. In this process, the amide oxygen atom displaces the iodine atom on the adjacent phenyl ring, forming the oxazole (B20620) ring. This method is noted for its efficiency and tolerance of various functional groups on both the benzoyl and the iodophenyl portions of the molecule. rsc.org Research has optimized these reaction conditions, demonstrating that the combination of a copper(I) iodide catalyst with a suitable ligand in a solvent like DMF facilitates the cyclization in good to excellent yields. rsc.org

The following table summarizes the synthesis of 2-Phenylbenzoxazole from this compound, highlighting the key reagents and conditions.

| Precursor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | CuI (10 mol%) | Methyl 2-methoxybenzoate (B1232891) (20 mol%) | K₃PO₄ | DMF | 90 | 12 | 2-Phenylbenzoxazole | 80 |

Beyond benzoxazoles, the reactivity of this compound makes it a precursor for other valuable intermediates. Palladium-mediated intramolecular biaryl coupling reactions can be used to synthesize different classes of fused aromatic systems. acs.org For example, modifications of the benzoyl group and the reaction conditions can lead to the formation of compounds like benzonaphthazepines. acs.org These reactions leverage the activation of a C-H bond, which then couples with the carbon atom bearing the iodine, facilitated by a palladium catalyst.

The compound also serves as a starting point for creating more complex substituted amides. The amide functionality itself can be modified, or further substitutions can be made on the aromatic rings before subsequent cyclization or coupling reactions. For instance, this compound can be prepared from 2-iodoaniline and benzoyl chloride, and this straightforward synthesis allows for the generation of a wide array of derivatives by simply changing the acyl chloride. chemspider.comacs.org This flexibility makes it a foundational reagent for building libraries of compounds for screening in drug discovery and materials science.

The table below provides examples of derivatives synthesized from precursors related to this compound, illustrating its role in generating diverse chemical intermediates.

| Amide Product | Starting Aniline | Starting Acyl Chloride/Acid | Key Reagents | Reference |

| N-(2-Iodophenyl)furan-2-carboxamide | 2-Iodoaniline | Furan-2-carbonyl chloride | Et₃N, THF | chemspider.com |

| N-(2-Iodophenyl)acetamide | 2-Iodoaniline | Acetyl chloride | Et₃N, THF | chemspider.com |

| 4-Fluoro-N-(2-iodophenyl)benzamide | 2-Iodoaniline | 4-Fluorobenzoic acid | DMAP, DCC | escholarship.org |

| N-((2-Iodophenyl)carbamoyl)benzamide | N/A (from N-Acylbenzotriazole) | N/A (Curtius Rearrangement) | DPPA | researchgate.net |

These examples underscore the importance of this compound as a precursor, enabling the synthesis of a wide range of novel and structurally complex reagents and intermediates essential for further chemical exploration.

Future Perspectives and Emerging Trends in N 2 Iodophenyl Benzamide Research

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, and the synthesis of N-(2-Iodophenyl)benzamide and its derivatives is no exception. A significant trend is the development of methods that minimize waste, avoid hazardous substances, and improve energy efficiency.

One approach involves the use of environmentally benign solvents, such as water, to replace traditional volatile organic compounds. For instance, some reactions involving amide precursors have been shown to proceed smoothly in water at room temperature, offering a simple and mild reaction condition. rsc.org Another strategy is the development of solvent- and activation-free methods for the formation of the initial benzamide (B126) structure, which significantly reduces the environmental footprint of the synthesis. researchgate.net

Catalyst choice is also central to sustainable synthesis. The use of heterogeneous catalysts, such as silica-supported systems, is gaining traction. whiterose.ac.uk These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For example, an activated K60 silica (B1680970) catalyst has been employed for direct amide bond formation. whiterose.ac.uk Furthermore, metal-free catalytic systems, such as the combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO), are being explored as green alternatives to traditional transition-metal catalysts for certain transformations. mdpi.com The concept of iodoarene activation itself is being positioned as a greener alternative to some transition metal-catalyzed processes, as it can proceed under mild, metal-free conditions and sometimes offers high atom economy. nih.govacs.org

Exploration of Novel Catalytic Systems and Ligand Design

The transformation of this compound into more complex molecules, particularly heterocyclic compounds, is heavily reliant on catalysis. The exploration of novel catalytic systems and the rational design of ligands are at the forefront of current research, aiming for higher efficiency, selectivity, and broader substrate scope.

Copper-Based Catalysts: Copper catalysis remains a cornerstone for reactions involving this compound, particularly for intramolecular C-O bond formation to synthesize benzoxazoles. rsc.org Innovations in this area include the use of specific ligand-copper complexes, such as the BINAM-copper(II) complex, which facilitates Ullmann-type coupling cyclization under very mild conditions. thieme-connect.comresearchgate.net Polymer-supported copper catalysts are emerging as a sustainable option due to their recoverability and reusability without significant loss of activity. researchgate.net The design of new ligands, like methyl 2-methoxybenzoate (B1232891) and N-heterocyclic carbenes (NHCs), has enabled the use of even less reactive starting materials, such as N-(2-chlorophenyl)benzamides, under mild conditions. rsc.orgresearchgate.net

Palladium-Based Catalysts: Palladium catalysts are pivotal for C-H activation and carbonylation reactions. Recent research has focused on using palladium nanoparticles (Pd-NPs) as highly active catalysts that can operate without additional ligands, simplifying the reaction setup. rsc.org These nanocatalysts have been successfully used in the synthesis of phenanthridinones via intramolecular C-H bond activation. rsc.org The development of palladium-catalyzed cascade reactions, which form multiple bonds in a single operation, represents a significant advance in synthetic efficiency. acs.orgbohrium.com

Other Catalytic Systems: To overcome the limitations of copper and palladium, researchers are investigating other metals and metal-free systems. Iron and cobalt have been reported as effective catalysts for the cyclization of N-(2-halophenyl)benzamides. rsc.org Gold(I) catalysts have been uniquely applied to the cycloisomerization of N-(2-alkynyl)aryl benzamide derivatives to produce 4H-benzo[d] thieme-connect.comresearchgate.netoxazines. nih.gov A particularly innovative approach is the use of electrochemistry to mediate the reductive cyclization of this compound derivatives, offering a reagent-free method for bond formation. acs.org

| Catalyst System | Transformation | Key Features | References |

|---|---|---|---|

| BINAM-Copper(II) Complex | Intramolecular C-O Cyclization (Benzoxazole Synthesis) | Mild reaction conditions (82 °C), efficient for iodo, bromo, and chloro precursors. | thieme-connect.comresearchgate.net |

| Palladium Nanoparticles (Pd-PVP NPs) | Intramolecular C-H Activation (Phenanthridinone Synthesis) | Ligand-free, good to excellent yields, active catalytic species. | rsc.org |

| Polymer-Supported Copper (en-PAN-Cu) | Intramolecular O-Arylation (Benzoxazole Synthesis) | Heterogeneous, recoverable, and reusable catalyst. | researchgate.net |

| Gold(I) Complexes | Intramolecular Cycloisomerization (Oxazine Synthesis) | Chemoselective oxygen cyclization under very mild conditions. | nih.gov |

| Electrochemical Reduction | Reductive Dearomative Cyclization (Phenanthridinone Synthesis) | Metal- and reagent-free, mediated by a radical anion. | acs.org |

| Iodine/DMSO | Oxidative C-H/N-H Cross-Coupling | Metal-free, simple, and practical for quinazolinone synthesis. | mdpi.com |

Discovery of Unprecedented Reaction Pathways and Transformations

Research into this compound is uncovering novel reaction pathways that provide access to previously challenging molecular scaffolds. These advanced transformations often involve multi-step cascade or domino sequences that build molecular complexity rapidly.

A significant area of discovery is in palladium-catalyzed cascade reactions. For example, a one-pot transformation involving this compound precursors and terminal alkynes enables a carbonylative Sonogashira/annulation reaction, establishing three C-C bonds and one C-N bond to form complex tetracyclic indolo[1,2-b]isoquinoline skeletons. acs.org Another unprecedented pathway is the dearomative cyclization, where the aromaticity of one of the rings is lost during the reaction. An electrochemical approach has been used to achieve the reductive dearomative cyclization of indole-tethered N-(2-Iodophenyl)benzamides. acs.org Palladium catalysis has also been used to achieve dearomative carbonylation and other complex transformations, leading to diverse fused indoline (B122111) derivatives. researchgate.net

These novel pathways are expanding the synthetic utility of this compound beyond traditional cyclizations, enabling the construction of intricate polycyclic and heterocyclic systems that are of interest in medicinal chemistry and materials science. dur.ac.ukresearchgate.net

Integration of Advanced Computational Techniques for Predictive Design

The synergy between experimental work and computational chemistry is accelerating progress in understanding and optimizing reactions involving this compound. Advanced computational techniques, particularly Density Functional Theory (DFT), are being used to elucidate complex reaction mechanisms, rationalize observed selectivities, and predict the feasibility of new transformations.

For instance, computational studies have been instrumental in proposing the involvement of transient high-valent palladium species, such as Pd(IV), in C-H activation cycles, which are difficult to observe experimentally. chemrxiv.org DFT calculations help to map out the energy profiles of different potential reaction pathways, identifying the most favorable routes and transition states. acs.org This understanding allows for the rational optimization of reaction conditions, such as the choice of ligand, base, and solvent.

Computational methods are also applied to predict the properties and behavior of molecules. Molecular docking studies, for example, use computational models to predict how a molecule might bind to a biological target, which is valuable in drug discovery. asianpubs.org In supramolecular chemistry, calculations are used to understand the non-covalent interactions that govern self-assembly and to predict the conformational preferences of receptor molecules. rsc.org This predictive power helps to guide synthetic efforts toward molecules with desired functions and properties.

| Computational Method | Application Area | Insights Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Proposed Pd(IV) intermediates in C-H activation; mapped energy profiles of reaction pathways. | chemrxiv.org |

| Molecular Docking (e.g., Schrodinger Suite) | Drug Discovery | Predicted binding affinity and mode of interaction between synthesized molecules and biological receptors. | asianpubs.org |

| High-Level Ab Initio (e.g., DLPNO-CCSD(T)) | Conformational Analysis | Determined lowest energy conformations and the role of intramolecular hydrogen bonding in receptor design. | rsc.org |

| Mechanistic Pathway Analysis | Predictive Synthesis | Evaluated the energetic feasibility of different reaction pathways (e.g., C-C vs. C-H cleavage). | acs.org |

Expansion of Supramolecular Applications and Advanced Materials Science

The ability of this compound and its derivatives to participate in specific, directional non-covalent interactions makes them valuable components in supramolecular chemistry and materials science. The amide group is a robust hydrogen-bond donor and acceptor, while the iodo-substituent can participate in halogen bonding.

Researchers are exploiting these features to construct well-defined three-dimensional framework structures. iucr.org In the crystal structures of N-(iodophenyl)nitrobenzamides and 2-iodo-N-phenyl-benzamide, a combination of N-H⋯O hydrogen bonds, C-I⋯π interactions, and iodo⋯nitro contacts dictates the packing of molecules into complex sheets and networks. iucr.orgnih.gov

Q & A

Q. What are the key synthetic pathways for preparing N-(2-Iodophenyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : this compound is typically synthesized via coupling reactions between 2-iodoaniline and benzoyl chloride derivatives. Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity .

- Temperature control : Maintaining 60–80°C minimizes side reactions like dehalogenation .

Purity is verified via HPLC or GC-MS, with yields typically ranging from 65% to 85% under optimized conditions .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.3–8.1 ppm). The amide proton appears as a singlet near δ 10.1 ppm .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 323 (C₁₃H₁₀INO) with characteristic fragmentation patterns (e.g., loss of CO group at m/z 279) .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3300 cm⁻¹) confirm the amide bond .

Q. What are the primary biological targets of this compound, and how does its structure influence binding affinity?

- Methodological Answer : The iodine atom and benzamide moiety enable interactions with:

- Dopamine D2 receptors : The iodine’s electronegativity enhances hydrogen bonding with Thr³.³⁹ in the receptor’s binding pocket .

- Histone deacetylases (HDACs) : The planar benzamide structure allows π-π stacking with catalytic zinc ions, as seen in analogs like MS-275 .

Binding assays (e.g., SPR or radioligand displacement) quantify affinity, with Ki values typically in the micromolar range .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian03 or ORCA calculates vibrational frequencies, HOMO-LUMO gaps (e.g., 4.5–5.2 eV), and hyperpolarizability for nonlinear optical applications .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with HDACs or dopamine receptors. Key parameters include:

- Docking score : ≤−7.0 kcal/mol indicates strong binding .

- Interaction maps : Hydrogen bonds with Tyr³³⁸ (D2 receptor) or Zn²⁺ (HDAC) .

Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental evidence exists for unexpected thermal behavior in this compound, and how can it be addressed in formulation studies?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals:

- Endothermic events : A melting point at 118°C and a broad endotherm at 290°C, suggesting decomposition or polymorphic transitions .

Mitigation strategies: - Stabilizers : Add antioxidants (e.g., BHT) to suppress radical-mediated degradation.

- Lyophilization : Improves thermal stability in solid-state formulations .

Q. How do structural isomers of this compound (e.g., iodine/nitro positional changes) affect intermolecular interactions in crystal lattices?

- Methodological Answer : X-ray crystallography of isomers (e.g., 2-iodo-N-(2-nitrophenyl)benzamide vs. N-(2-iodophenyl)-2-nitrobenzamide) shows:

- Hydrogen bonding : N–H⋯O (2.8–3.1 Å) stabilizes layered frameworks .

- Halogen bonding : I⋯O interactions (3.3 Å) enhance lattice rigidity .

- π-π stacking : Face-to-face aromatic interactions (3.6 Å spacing) influence solubility .

Key Research Challenges

- Contradictions in Data : Discrepancies in DSC endotherms (e.g., exothermic vs. endothermic events at 280–300°C) may arise from impurities or polymorphic variations . Validate via PXRD and replicate under inert atmospheres.

- Bioactivity Variability : Structural analogs (e.g., nitro vs. methoxy substituents) show divergent HDAC inhibition (IC₅₀: 0.5–50 μM). Use SAR studies to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.